molecular formula C13H22O2 B190060 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) CAS No. 197715-73-4

3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)

Cat. No. B190060
M. Wt: 210.31 g/mol
InChI Key: LTHULHUYOLSIJI-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is a naturally occurring compound that has been studied for its potential application in various scientific fields. This compound has been found to possess unique properties that make it a promising candidate for research in fields such as chemistry, biology, and pharmacology.

Mechanism Of Action

The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is not fully understood. However, studies have shown that this compound possesses anti-inflammatory and anti-cancer properties. It is believed that the anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer properties of this compound are believed to be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) possesses various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to possess analgesic and anti-nociceptive properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) in lab experiments include its unique properties, its potential as a drug candidate, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and procedures for its synthesis and purification.

Future Directions

There are many future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI). Some potential areas of research include the synthesis of new derivatives of this compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a natural product for use in cosmetics and personal care products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis method of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) involves the use of various chemical reagents and procedures. The most common method for synthesizing this compound involves the reaction of azulene with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The reaction produces a mixture of products, which are then separated and purified using column chromatography.

Scientific Research Applications

The unique properties of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) make it a promising candidate for research in various scientific fields. This compound has been studied for its potential application in fields such as chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In biology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.

properties

CAS RN

197715-73-4

Product Name

3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol

InChI

InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1

InChI Key

LTHULHUYOLSIJI-JHJVBQTASA-N

Isomeric SMILES

CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O

SMILES

CCOC1CCC2C1(CCCCC2=C)O

Canonical SMILES

CCOC1CCC2C1(CCCCC2=C)O

synonyms

3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)

Origin of Product

United States

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